molecular formula C15H9Cl2NO2S B5637369 3-(2,4-dichlorophenyl)-2-(phenylsulfonyl)acrylonitrile

3-(2,4-dichlorophenyl)-2-(phenylsulfonyl)acrylonitrile

Cat. No. B5637369
M. Wt: 338.2 g/mol
InChI Key: YLIMOSOKIMUSCO-RIYZIHGNSA-N
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Description

Acrylonitrile derivatives, such as "3-(2,4-dichlorophenyl)-2-(phenylsulfonyl)acrylonitrile," are of significant interest in organic chemistry due to their potential applications in materials science, pharmaceuticals, and as intermediates in organic synthesis. These compounds are characterized by their acrylonitrile group attached to aromatic rings that may carry various substituents, influencing their chemical behavior and physical properties.

Synthesis Analysis

The synthesis of acrylonitrile derivatives often involves Knoevenagel condensation or similar reactions where a compound containing an active methylene group reacts with an aldehyde or ketone in the presence of a base. For instance, derivatives can be synthesized through reactions involving vinyl sulfones as chemical equivalents of acetylenes, leading to products with significant biological activity (Vasin et al., 2015).

Molecular Structure Analysis

The molecular structure of acrylonitrile derivatives is crucial in determining their reactivity and properties. X-ray crystallography and NMR spectroscopy are common techniques used to elucidate the structure, showcasing how substituents affect the molecule's geometry and electronic distribution. For example, studies have shown how molecular conformation affects the properties of similar compounds (Asiri et al., 2011).

Chemical Reactions and Properties

These derivatives undergo various chemical reactions, including cycloadditions, polymerizations, and cyclization reactions. Their reactivity towards different reagents can lead to a wide range of products, useful in synthesizing complex molecules. The presence of the sulfonyl and acrylonitrile groups allows for diverse transformations (Sun et al., 2022).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are influenced by the molecular structure and substituents. Studies on similar compounds provide insights into how these properties are affected by molecular changes, impacting their application and processing (Tammisetti et al., 2018).

Chemical Properties Analysis

Acrylonitrile derivatives exhibit a range of chemical properties, including reactivity towards nucleophiles, electrophiles, and radicals. Their chemical stability, reactivity patterns, and interactions with various reagents are essential for their application in synthetic chemistry and material science. Studies have explored these aspects through experimental and theoretical analyses, shedding light on their versatile chemical behavior (Kazici et al., 2016).

properties

IUPAC Name

(E)-2-(benzenesulfonyl)-3-(2,4-dichlorophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2NO2S/c16-12-7-6-11(15(17)9-12)8-14(10-18)21(19,20)13-4-2-1-3-5-13/h1-9H/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLIMOSOKIMUSCO-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(=CC2=C(C=C(C=C2)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=C(C=C(C=C2)Cl)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(benzenesulfonyl)-3-(2,4-dichlorophenyl)prop-2-enenitrile

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